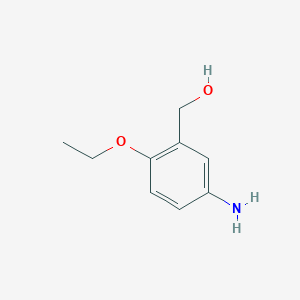

(5-Amino-2-ethoxyphenyl)methanol

Übersicht

Beschreibung

“(5-Amino-2-ethoxyphenyl)methanol” is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 167.21 .Wissenschaftliche Forschungsanwendungen

1. Ligand Exchange Reactions

(5-Amino-2-ethoxyphenyl)methanol has been used in studies exploring ligand exchange reactions. For example, research by Klausmeyer et al. (2003) investigated ligand substitution reactions with alcohols, including substituted aryl alcohols. These reactions were characterized by X-ray crystal analysis, highlighting the compound's utility in organometallic chemistry (Klausmeyer et al., 2003).

2. Fluorescence Derivatization Reagent

This compound has been utilized as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. Nohta et al. (1994) demonstrated its effectiveness in selectively reacting with aldehydes, forming fluorescent products that can be separated by reversed-phase chromatography (Nohta et al., 1994).

3. Probing Surface Sites of Nanocrystals

The compound's derivatives are used in probing the surface sites of metal oxide catalysts like ceria nanocrystals. Wu et al. (2012) used methanol, a related compound, to study the nature of surface sites on ceria nanocrystals. This research provides insights into the interactions of this compound and its related compounds with metal oxides (Wu et al., 2012).

4. Synthesis of Conjugated Polymers

Research on conjugated polymers for applications like polymer light-emitting diodes (PLEDs) also involves compounds related to this compound. Huang et al. (2009) studied alcohol-soluble neutral conjugated polymers, indicating the potential application of this compound in advanced materials science (Huang et al., 2009).

5. Impact on Lipid Dynamics

This compound-related compounds have been used in studies exploring the impact on lipid dynamics. Nguyen et al. (2019) investigated how methanol affects lipid dynamics in biological and synthetic membranes. This research is relevant to understanding the broader implications of this compound in biochemical processes (Nguyen et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the dust or mist, washing thoroughly after handling, and using only in a well-ventilated area .

Wirkmechanismus

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

It’s worth noting that the compound’s structure contains an indole nucleus , which is known to bind with high affinity to multiple receptors

Biochemical Pathways

Indole derivatives, which share a similar structure to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (5-Amino-2-ethoxyphenyl)methanol may potentially affect a wide range of biochemical pathways.

Eigenschaften

IUPAC Name |

(5-amino-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBSLRLOQYHBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655796 | |

| Record name | (5-Amino-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647844-09-5 | |

| Record name | (5-Amino-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

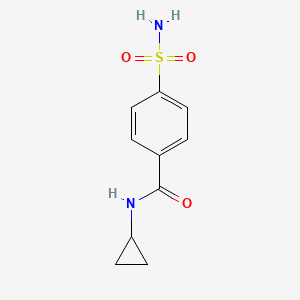

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)

![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)

![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)